7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dihydro-1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones or aldehydes, while reduction can produce benzofuran alcohols or aldehydes. Substitution reactions can result in various benzofuran derivatives with different functional groups .
Scientific Research Applications
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial, antiviral, or anticancer effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a similar bromine substitution but differs in the core structure, containing a benzothiadiazole ring instead of a benzofuran ring.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound lacks the bromine substitution and has a carboxylic acid group at a different position.
Uniqueness
7-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
InChI Key |
BORNSDMZMAQBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.